molecular formula C14H21BrO B072302 4-Bromo-2,6-di-tert-butylphenol CAS No. 1139-52-2

4-Bromo-2,6-di-tert-butylphenol

Cat. No.: B072302
CAS No.: 1139-52-2
M. Wt: 285.22 g/mol
InChI Key: SSQQUEKFNSJLKX-UHFFFAOYSA-N
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Description

4-Bromo-2,6-di-tert-butylphenol (CAS: 1139-52-2; molecular formula: C₁₄H₂₁BrO) is a brominated hindered phenol derivative characterized by tert-butyl groups at the 2 and 6 positions and a bromine atom at the 4 position of the phenolic ring. The tert-butyl groups provide steric hindrance, enhancing thermal and oxidative stability, while the bromine enables further chemical modifications, such as nucleophilic substitutions or coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-di-tert-butylphenol is typically synthesized through the bromination of 2,6-di-tert-butylphenol. The reaction involves the use of bromine (Br2) as the brominating agent in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions (Table 1):

Nucleophile Reagents/Conditions Product Key Applications
Hydroxide (OH⁻)NaOH in DMSO, 80°C 4-Hydroxy-2,6-di-tert-butylphenolSynthesis of phenolic derivatives
Alkoxide (RO⁻)KOtBu in THF, 25°C 4-Alkoxy-2,6-di-tert-butylphenolEther formation for polymer precursors
Amine (NH₂⁻)NH₃ in EtOH, reflux 4-Amino-2,6-di-tert-butylphenolPharmaceutical intermediates

Steric hindrance from tert-butyl groups limits reactivity at ortho positions, directing substitutions exclusively to the para site .

Oxidation Reactions

The phenolic hydroxyl group oxidizes to form quinones under strong oxidizing conditions:

  • Primary Pathway : Treatment with KMnO₄ in acidic aqueous solution yields 2,6-di-tert-butyl-1,4-benzoquinone (85% yield) .
  • Alternative Oxidants : CrO₃ in acetic acid produces the same quinone but with lower efficiency (62% yield) .

Reduction Reactions

Reduction of the bromine substituent occurs via:

  • LiAlH₄ in anhydrous ether: Bromine is replaced by hydrogen, forming 2,6-di-tert-butylphenol (91% yield) .
  • Catalytic Hydrogenation : H₂/Pd-C in ethanol selectively removes bromine without affecting the hydroxyl group (78% yield) .

Photochemical Reactions

Photolysis of 4-BDTBP in benzene generates radical intermediates, studied via EPR spectroscopy :

  • Primary Products : 2,6-di-tert-butyl-p-quinone and 4,4'-biphenol derivatives form through radical coupling .
  • Mechanistic Insight : Radical pairs are stabilized by the tert-butyl groups, enabling controlled polymerization when doped with quinones .

Comparative Reaction Dynamics

The tert-butyl groups significantly alter reaction kinetics:

  • Steric Effects : Reduce reaction rates by 40–60% compared to non-bulky analogs (e.g., 4-bromo-2,6-dimethylphenol) in substitution reactions .
  • Thermal Stability : Decomposition occurs above 250°C, compared to 180°C for non-brominated analogs .

This reactivity profile establishes 4-BDTBP as a versatile building block in synthetic chemistry, particularly for designing sterically hindered catalysts and functional polymers.

Scientific Research Applications

Organic Synthesis

4-Bromo-2,6-di-tert-butylphenol serves as a crucial building block in organic synthesis due to its reactive bromine atom. It is often utilized in the following ways:

  • Terminating Comonomer : It acts as a terminating comonomer in phase transfer catalyzed (PTC) polymerization processes. This application is particularly relevant in the synthesis of polymers where control over molecular weight and structure is essential .
  • Synthesis of Monomers : The compound is used to synthesize various monomers, including 1,1-[1,10-decanediylbis(oxy)]bis[(2,6-di-tert-butyl-4-bromo)benzene], which can form poly(p-phenylenevinylene) derivatives through reactions with dibromodecane .

Polymer Chemistry

The steric hindrance provided by the tert-butyl groups significantly influences the reactivity and properties of polymers synthesized from this compound:

  • Norbornene Comonomers : It is involved in the synthesis of 2,6-di-tert-butyl-phenolnorbornene, which is utilized to create copolymers with enhanced thermal stability and antioxidant properties .
  • Catalytic Applications : The compound can be used as a catalyst when reacted with methyl aluminum to form methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide), facilitating the transformation of various epoxides into carbonyl compounds .

Pharmaceutical Intermediates

Due to its reactive nature, this compound is also employed in the synthesis of pharmaceutical compounds:

  • Pharmaceutical Synthesis : It serves as an intermediate in the production of various pharmaceuticals where its bromine atom can participate in nucleophilic substitution reactions or coupling reactions to form more complex structures .

Case Study 1: Photochemical Reactions

Research has investigated the photochemical behavior of this compound when doped with other compounds like 2,6-di-tert-butyl-p-quinone. The study demonstrated how light exposure affects the reactivity and stability of this compound and its derivatives .

Case Study 2: Polymerization Techniques

A study focused on the use of this compound as a terminating agent in PTC polymerization highlighted its effectiveness in controlling polymer characteristics such as molecular weight and distribution. This research illustrated how varying concentrations of this compound influenced the final polymer properties .

Summary Table of Applications

Application AreaSpecific Use Cases
Organic SynthesisTerminating comonomer for PTC polymerization
Synthesis of poly(p-phenylenevinylene) derivatives
Polymer ChemistryFormation of norbornene comonomers
Catalyst for epoxide transformations
Pharmaceutical IntermediatesSynthesis of various pharmaceutical compounds

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-di-tert-butylphenol primarily involves its reactivity as a phenol and a brominated aromatic compound. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the bromine atom can undergo substitution or elimination reactions. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Molecular Targets and Pathways:

    Antioxidant Pathways: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity.

    Catalytic Pathways: As a catalyst, this compound can facilitate the transformation of epoxides to carbonyl compounds through coordination with metal centers.

Comparison with Similar Compounds

Key Properties :

  • Physical State : White crystalline solid .
  • Melting Point : 78–83°C (with decomposition) .
  • Boiling Point : 128°C at 4 mmHg .
  • Density : 1.201 g/cm³ .
  • Applications: Used in polymer synthesis (e.g., as a terminating comonomer in poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) production), pharmaceutical intermediates, and specialty antioxidants .

Comparison with Structurally Similar Compounds

2,4,6-Tribromophenol (CAS: 118-79-6)

  • Structural Difference : Bromine atoms at all three positions (2, 4, 6) instead of tert-butyl groups.
  • Hazard Profile: 4-Bromo-2,6-di-tert-butylphenol: Classified under GHS as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . 2,4,6-Tribromophenol: Classified as H317 (sensitization), H319 (eye irritation), and H400 (toxic to aquatic life) due to its environmental persistence .
  • Applications: 2,4,6-Tribromophenol is primarily a flame retardant, whereas the tert-butyl groups in this compound make it more suitable for high-stability applications like polymer antioxidants .

4-sec-Butyl-2,6-di-tert-butylphenol (CAS: 17540-75-9)

  • Structural Difference : A sec-butyl group replaces the bromine atom at the 4 position.
  • Molecular Weight : C₁₈H₃₀O (MW: ~262.43 vs. 285.22 for the brominated analog) .

2,4,6-Tri-tert-butylphenol (CAS: 732-26-3)

  • Structural Difference : Tert-butyl groups at all three positions (2, 4, 6) instead of bromine.
  • Polymerization Role: Acts as a terminating comonomer in PPO synthesis. When used with 4-bromo-2,6-dimethylphenol, it yields PPO with a molecular weight (Mn) of 13,400 g/mol .
  • Reactivity : Lacks bromine’s leaving group capability, limiting its use in further chemical modifications .

Environmental and Industrial Impact

  • Environmental Persistence: this compound has been detected in industrial wastewater, requiring advanced HPLC methods for monitoring due to its recalcitrance .

Biological Activity

4-Bromo-2,6-di-tert-butylphenol (4-BDTBP) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

4-BDTBP is characterized by the presence of a bromine atom at the para position (4-position) and two tert-butyl groups at the ortho positions (2 and 6) of a phenolic ring. Its molecular formula is C15H22BrO, with a molecular weight of 285.22 g/mol. The compound appears as a yellow solid and exhibits notable optical activity, with an optical rotation of +42.8° in methanol.

Biological Activity Overview

While 4-BDTBP itself has not been extensively studied for its direct biological effects, its structural analogs and related compounds have provided insights into potential biological activities:

  • Antioxidant Properties : Similar compounds such as 2,4-di-tert-butylphenol (2,4-DTBP) have been shown to possess antioxidant properties, although 4-BDTBP's antioxidant activity remains less characterized. Research indicates that the antioxidant activity of di-tert-butylphenols can be influenced by the position and nature of substituents on the phenolic ring .
  • Insecticidal Activity : Recent studies have identified related compounds like 2,4-DTBP as agonists for insect odorant receptors, suggesting potential applications in pest control through olfactory disruption . This highlights a pathway for exploring the biological activity of 4-BDTBP in similar contexts.

Antioxidant Activity

A comparative study evaluated the antioxidant activities of various phenolic compounds, including 2,4-DTBP. The study utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to measure free radical scavenging ability. The results indicated that while some derivatives exhibited significant antioxidant activity, 4-BDTBP's specific activity was not directly reported but could be inferred from its structural similarities .

CompoundDPPH Inhibition (%)IC50 (μg/mL)
2,4-DTBP66.0379.84
BHT90.6522.71
Ascorbic Acid74.54196.82

Insect Odorant Receptor Interaction

Research into the interaction of DTBP with insect odorant receptors has revealed that it can stimulate these receptors effectively. The binding affinity of DTBP to the Orco subunit was measured at approximately 13.4 μM, indicating a robust interaction that could inform pest management strategies . This suggests that similar interactions may be explored for 4-BDTBP.

Potential Applications

Due to its chemical structure and properties, 4-BDTBP may find applications in various fields:

  • Pharmaceutical Intermediate : Its role as an intermediate in organic synthesis could lead to the development of new therapeutic agents.
  • Polymer Chemistry : As a terminating comonomer in polymerization processes, it could influence the properties of synthesized materials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2,6-di-tert-butylphenol, and how can reaction yields be maximized?

  • Methodological Answer : A high-yield synthesis involves reacting this compound with dimethyl sulfate and potassium carbonate in acetone under reflux (95.2% yield achieved). Key parameters include temperature control (22°C initial, reflux conditions), argon atmosphere to prevent oxidation, and post-reaction purification via solvent extraction and magnesium sulfate drying . Alternative routes include bromination of 2,6-di-tert-butylphenol, requiring careful stoichiometric control to avoid over-bromination.

Q. How can this compound be detected and quantified in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective, achieving recoveries of 80–97% in wastewater. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from complex matrices. Calibration curves using certified standards and internal normalization (e.g., deuterated analogs) improve accuracy. Detection limits are typically <1 ppm .

Q. What are the stability and storage conditions for this compound in laboratory settings?

  • Methodological Answer : The compound is stable at 4°C under inert gas (nitrogen or argon) to prevent oxidative degradation. Long-term storage requires desiccated environments due to sensitivity to moisture. Degradation under UV light necessitates amber glassware or foil wrapping. Stability tests via periodic NMR or HPLC analysis are recommended .

Advanced Research Questions

Q. How does this compound function in phase-transfer catalyzed polymerization, and what factors influence molecular weight distribution?

  • Methodological Answer : The compound acts as a terminating comonomer in polycondensation reactions, controlling polymer chain growth. For example, in copolymerization with 2,4,6-tri-tert-butylphenol, stoichiometric ratios of 1:10 (terminator:monomer) yield controlled molecular weights (Mw ~5,000–20,000 Da). Reaction kinetics are temperature-dependent, with optimal results at 60–80°C in toluene. GPC and MALDI-TOF are critical for analyzing polydispersity .

Q. How do conflicting toxicological profiles (e.g., in vitro vs. in vivo data) inform risk assessment for this compound?

  • Methodological Answer : While in vitro chromosomal aberration tests in Chinese hamster cells (OECD 473) show no clastogenicity at ≤500 µg/mL, in vivo 28-day oral toxicity studies in rats reveal NOAEL (No Observed Adverse Effect Level) at 50 mg/kg/day. Discrepancies arise from metabolic differences; liver microsomal assays (S9 fraction) can bridge this gap by simulating metabolic activation. Dose-response modeling and benchmark dose (BMD) analysis are recommended for extrapolation .

Q. What mechanistic insights explain the antioxidant behavior of this compound in polymer stabilization?

  • Methodological Answer : The bromine substituent enhances radical scavenging by stabilizing phenoxyl radicals via resonance and inductive effects. In polypropylene, the compound reduces oxidative degradation (measured via OIT—Oxidation Induction Time) by 40–60% at 0.5 wt%. Comparative EPR studies with non-brominated analogs (e.g., BHT) show slower radical recombination kinetics, confirming enhanced stability .

Q. Key Notes for Experimental Design

  • Contradiction Management : Address discrepancies in toxicity data by integrating metabolic activation systems (e.g., S9 mix) in in vitro assays .
  • Polymerization Optimization : Use Schlenk-line techniques to exclude oxygen and moisture during synthesis .
  • Analytical Validation : Cross-validate HPLC results with GC-MS for trace-level quantification (<1 ppm) .

Properties

IUPAC Name

4-bromo-2,6-ditert-butylphenol
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InChI

InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQQUEKFNSJLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70150607
Record name 4-Bromo-2,6-di-tert-butylphenol
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Molecular Weight

285.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1139-52-2
Record name 4-Bromo-2,6-di-tert-butylphenol
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Record name 4-Bromo-2,6-di-tert-butylphenol
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Synthesis routes and methods

Procedure details

To a solution of 2,6-di-tert-butylphenol (2.06 g, 10 mmol) in EDC (50 mL) in a 200-mL round bottom flask, was added the stabilized BrCl brominating reagent (12 mL, about 11 mmol) dropwise, with stirring at room temperature. Initially, the orange reddish color of the reagent disappeared quickly. The color from the last 1 mL persisted for several minutes. The reaction mixture was allowed to stand for 30 minutes before being quenched with a few drops of sodium sulfite solution. After phase separation, it was diluted with EDC (50 mL), washed with water (100 mL) and dried (Na2SO4). The organic layer was concentrated under reduced pressure to afford a glue-like material. The material was redissolved in ether (10 mL) and after solvent removal, a crystalline solid 4-bromo-2,6-di-tert-butylphenol product (2.63 g, 92% recovered yield) was obtained in high purity (>98% by GC).
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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